2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide
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Overview
Description
2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a morpholine ring, and a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions . The nitro group is introduced via nitration reactions using nitric acid or other nitrating agents .
The morpholine ring can be synthesized through the reaction of diethanolamine with sulfuric acid, followed by cyclization . The final step involves the coupling of the pyrazole and morpholine derivatives with hydrazinecarbothioamide under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Nitroso derivatives, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazinecarbothioamide derivatives.
Scientific Research Applications
2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The hydrazinecarbothioamide group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function .
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1H-pyrazol-4-yl derivatives: Similar in structure but with different substituents on the pyrazole ring.
Imidazole derivatives: Share the heterocyclic ring structure but differ in the type of ring and substituents.
Uniqueness
2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-N-(3-MORPHOLINOPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the combination of the pyrazole and morpholine rings with the hydrazinecarbothioamide group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C15H25N7O4S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[3-(5-methyl-3-nitropyrazol-1-yl)propanoylamino]-3-(3-morpholin-4-ylpropyl)thiourea |
InChI |
InChI=1S/C15H25N7O4S/c1-12-11-13(22(24)25)19-21(12)6-3-14(23)17-18-15(27)16-4-2-5-20-7-9-26-10-8-20/h11H,2-10H2,1H3,(H,17,23)(H2,16,18,27) |
InChI Key |
XXLDEHFFPHNRNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NNC(=S)NCCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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